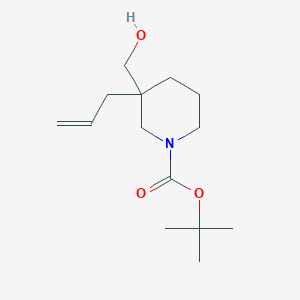

tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate

Description

tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS: 441773-93-9) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and two substituents at the 3-position: a hydroxymethyl (-CH₂OH) and a propenyl (allyl, -CH₂CH=CH₂) group. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules requiring stereochemical control and functional group diversity. Its purity is reported as 96% (HPLC), with the molecular formula C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,16H,1,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVSUBZDFSSOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate, also known as tert-butyl 3-allyl-3-(hydroxymethyl)piperidine-1-carboxylate, is a compound with notable biological activities. Its molecular formula is C14H25NO3, and it has a molecular weight of 255.35 g/mol. This compound is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications.

- Molecular Formula: C14H25NO3

- Molecular Weight: 255.35 g/mol

- CAS Number: 441773-93-9

- Purity: ≥97%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Compounds containing piperidine rings have been explored for their neuroprotective effects. They may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in the treatment of diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders .

Antimicrobial Efficacy

A study investigated the antimicrobial properties of piperidine derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Neuroprotective Studies

In a neuroprotection study involving neuronal cell lines, the compound was tested for its ability to protect against oxidative stress-induced cell death. The results indicated that it significantly increased cell viability compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 30 |

| Compound (10 µM) | 70 |

| Compound (50 µM) | 85 |

The proposed mechanism of action for the biological activities of this compound includes:

- Modulation of Neurotransmitter Levels : By influencing neurotransmitter systems, this compound may enhance cognitive function and provide neuroprotection.

- Antimicrobial Mechanism : It may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways within the bacteria.

Comparison with Similar Compounds

Structural and Substituent Variations

Piperidine-based tert-butyl carboxylates exhibit diverse biological and physicochemical properties depending on substituent type, position, and stereochemistry. Key analogues and their structural distinctions are summarized below:

Table 1: Substituent Variations in Piperidine Carboxylates

Key Observations :

- Steric Effects : Bulky substituents like the propenyl group in the target compound may hinder crystallization, explaining its oily state compared to crystalline analogues (e.g., compound 7 ).

- Hydrogen Bonding: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, contrasting with non-polar groups (e.g., styryl in compound 4 ), which may reduce solubility in polar solvents.

Key Observations :

- High-yield reactions (e.g., 97% for compound 15 ) often involve straightforward reductions or couplings, while lower yields (e.g., 52–56% for trifluorostyryl derivatives ) may stem from steric hindrance or competing side reactions.

Melting Points and Solubility

- Crystalline analogues (e.g., compound 7, mp 164–165°C ) exhibit higher melting points due to strong intermolecular forces (e.g., hydrogen bonding or π-π stacking).

- Oily compounds like the target molecule and compound 8 suggest weaker crystal packing, influenced by flexible alkenyl or hydroxymethyl groups.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols:

Piperidine Ring Functionalization : Introduce hydroxymethyl and allyl groups via nucleophilic substitution or alkylation. For allylation (prop-2-en-1-yl), use allyl bromide under basic conditions (e.g., NaH in THF) .

Boc Protection : React the piperidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalyst like DMAP or triethylamine (TEA) at 0–20°C .

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key References |

|---|---|---|---|

| Allylation | Allyl bromide, NaH, THF, 0°C → RT | 60–75% | |

| Boc Protection | Boc₂O, TEA/DMAP, DCM, 0–20°C | 80–90% |

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for signals corresponding to tert-butyl (δ ~1.4 ppm, singlet), allyl protons (δ 5.0–5.9 ppm, multiplet), and hydroxymethyl (δ ~3.5 ppm, broad). Compare with PubChem-derived spectral data for analogous piperidine derivatives .

- IR : Confirm hydroxyl (O–H stretch, ~3400 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups.

- HRMS : Validate molecular formula (e.g., C₁₄H₂₅NO₃⁺ requires m/z 256.1913).

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

- Chiral HPLC or SFC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- X-ray Crystallography : Resolve absolute configuration by analyzing single crystals (e.g., tert-butyl derivatives crystallize in monoclinic systems, P2₁/c space group) .

- Dynamic NMR : Detect hindered rotation in allyl or hydroxymethyl groups to infer stereochemical rigidity .

Q. What strategies mitigate competing side reactions during allylation or hydroxymethylation?

Methodological Answer:

- Temperature Control : Perform allylation at 0°C to suppress polymerization of the allyl group .

- Protection/Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent oxidation during Boc protection .

- Catalytic Optimization : Use DMAP to accelerate Boc activation and reduce reaction time, minimizing side-product formation .

Q. Table 2: Common Side Reactions and Mitigations

| Side Reaction | Mitigation Strategy | Reference |

|---|---|---|

| Allyl group polymerization | Low temperature (0°C), inert atmosphere | |

| Hydroxymethyl oxidation | Use TBSCl protection |

Q. How can computational modeling guide the design of derivatives for biological activity studies?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinity of the allyl/hydroxymethyl moieties to target proteins (e.g., enzymes or receptors) .

- QSAR Analysis : Corrogate steric/electronic effects of substituents (e.g., allyl vs. propargyl) on bioactivity using molecular descriptors .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous or lipid environments .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar compounds?

Methodological Answer:

- Reagent Purity : Trace moisture in NaH or Boc₂O can reduce yields; use freshly opened reagents .

- Chromatography Variability : Optimize solvent polarity (e.g., EtOAc/hexane from 10% to 30%) to improve separation of diastereomers .

- Scale Effects : Pilot small-scale reactions (≤1 mmol) before scaling up to identify bottlenecks (e.g., exothermic Boc protection) .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, leveraging the hydroxymethyl group’s nucleophilicity .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values; compare with structurally similar triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.